"ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate" IUPAC name and synonyms
"ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate" IUPAC name and synonyms
Title: Comprehensive Technical Guide on Ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate: Stereochemical Synthesis, Analytical Characterization, and Applications
Executive Summary & Core Identity
The vicinal amino alcohol motif is a privileged scaffold in medicinal chemistry. Specifically, derivatives of 3-amino-2-hydroxy-3-phenylpropanoic acid (phenylisoserine) are critical structural elements, most notably serving as the C13 side chain of the blockbuster taxane chemotherapeutics paclitaxel and docetaxel[1]. While the natural taxane side chain possesses the anti (2R,3S) configuration, the synthesis and evaluation of its diastereomers—such as ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate —are paramount for rigorous structure-activity relationship (SAR) profiling and the development of next-generation peptidomimetics[1].
As a Senior Application Scientist, I approach the synthesis of this molecule not merely as a sequence of reactions, but as an exercise in precise stereochemical engineering. This guide details the causal logic, validated protocols, and analytical frameworks required to synthesize and characterize the (2R,3R) syn-diastereomer.
Nomenclature & Synonyms:
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IUPAC Name: ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate
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Common Synonyms: (2R,3R)-phenylisoserine ethyl ester; syn-phenylisoserine ethyl ester; ethyl syn-3-amino-2-hydroxy-3-phenylpropionate.
Physicochemical & Structural Parameters
To establish a baseline for analytical validation, the core quantitative properties of the target molecule are summarized below.
| Parameter | Value / Description |
| Molecular Formula | C₁₁H₁₅NO₃ |
| Molecular Weight | 209.24 g/mol |
| Stereocenters | C2 (R-configuration, hydroxyl-bearing), C3 (R-configuration, amino-bearing) |
| Diastereomeric Relationship | syn-isomer (Diastereomer of the anti Taxol side chain) |
| Key Functional Groups | Primary amine, secondary alcohol, ethyl ester, phenyl ring |
Strategic Stereoselective Synthesis: The "Why" and "How"
A fundamental challenge in synthesizing the (2R,3R) isomer lies in the inherent stereochemical outcome of standard olefin oxidation methods. The Sharpless Asymmetric Aminohydroxylation (SAA) of trans-ethyl cinnamate proceeds via a syn-addition mechanism. Consequently, adding the nitrogen and oxygen atoms to the same face of the trans-olefin inherently yields the anti (2R,3S) or (2S,3R) diastereomers[2].
To engineer the syn (2R,3R) architecture, we must deliberately decouple the C-O and C-N bond-forming events or utilize advanced catalytic resolution.
Strategy A: The Epoxide/Cyclic Sulfate Inversion Route
By first establishing the (2R,3S) stereocenters via Sharpless Asymmetric Dihydroxylation (SAD), we can selectively activate the C3-hydroxyl group. A targeted nucleophilic attack by an azide at the benzylic C3 position forces an SN2 inversion (from S to R), yielding the desired (2R,3R) architecture upon reduction[3].
Figure 1: Stereocontrolled synthesis of the (2R,3R) syn-phenylisoserine ester via C3 inversion.
Strategy B: Dynamic Kinetic Resolution (DKR)
Alternatively, Dynamic Kinetic Resolution (DKR) via Ru(II)-catalyzed asymmetric hydrogenation of racemic
Figure 2: Dynamic Kinetic Resolution (DKR) route to the (2R,3R) stereoisomer.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following step-by-step methodology for Strategy A incorporates built-in validation checkpoints.
Step 1: Asymmetric Dihydroxylation
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Dissolve trans-ethyl cinnamate (1.0 equiv) in a 1:1 mixture of t-BuOH and H₂O.
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Add AD-mix-
(1.4 g/mmol of substrate) and methanesulfonamide (1.0 equiv) at 0 °C. -
Stir vigorously for 24 hours.
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Validation Checkpoint: Quench with sodium sulfite. Extract and perform crude ¹H NMR. The absence of the olefinic protons (typically
6.4 and 7.7 ppm) confirms >95% conversion to the (2R,3S)-diol.
Step 2: Cyclic Sulfate Activation
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Dissolve the (2R,3S)-diol in CH₂Cl₂ and add Et₃N (2.5 equiv).
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Dropwise add SOCl₂ (1.2 equiv) at 0 °C to form the cyclic sulfite.
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Oxidize the crude sulfite using catalytic RuCl₃ and NaIO₄ (1.5 equiv) in a CH₃CN/H₂O mixture.
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Validation Checkpoint: TLC should show a highly polar spot shifting to a less polar, UV-active spot. Isolate the cyclic sulfate via short-path silica filtration.
Step 3: Regioselective Azidation (The Inversion Step)
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Dissolve the cyclic sulfate in DMF. Add NaN₃ (1.5 equiv) and stir at 50 °C for 4 hours.
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Hydrolyze the resulting sulfate ester intermediate with 20% aqueous H₂SO₄.
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Validation Checkpoint: IR spectroscopy of the crude extract must show a strong, sharp azide stretch at ~2100 cm⁻¹. ¹H NMR must confirm inversion: the
coupling constant will shift from the anti range (~7-8 Hz) to the syn range (~2-4 Hz).
Step 4: Reduction to the Target Amine
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Dissolve the (2R,3R)-azido alcohol in EtOAc.
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Add 10% Pd/C (0.1 equiv) and stir under an H₂ atmosphere (1 atm) for 12 hours.
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Filter through Celite and concentrate to yield pure ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate.
Analytical Validation
Proving the stereochemical integrity of the final product is non-negotiable. The distinction between the (2R,3R) syn and (2R,3S) anti isomers relies heavily on NMR coupling constants and chiral chromatography.
| Analytical Method | Diagnostic Marker for (2R,3R) syn-isomer | Diagnostic Marker for (2R,3S) anti-isomer |
| ¹H NMR (Coupling Constant | 2.0 – 4.0 Hz (Gauche arrangement favored) | 7.0 – 9.0 Hz (Antiperiplanar arrangement favored by H-bonding) |
| Chiral HPLC (e.g., Chiralcel OD-H) | Distinct retention time ( | Distinct retention time ( |
| IR Spectroscopy | Broad O-H and N-H stretches (3200-3400 cm⁻¹); Ester C=O (~1735 cm⁻¹) | Broad O-H and N-H stretches (3200-3400 cm⁻¹); Ester C=O (~1735 cm⁻¹) |
Applications in Drug Development
The synthesis of ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate is not merely an academic exercise. In drug development:
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Taxane SAR Profiling: By coupling the (2R,3R) side chain to the baccatin III core, researchers can probe the steric limitations of the
-tubulin binding pocket. Studies have shown that deviations from the natural anti (2R,3S) configuration drastically alter microtubule stabilization kinetics. -
Peptidomimetics: The syn-phenylisoserine scaffold is utilized to induce specific conformational constraints (such as
-turns) in synthetic peptides, increasing proteolytic stability and target affinity.
References
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Benchchem. (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid | 7309-54-8. Retrieved from 1[1]
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ResearchGate. A New Enantioselective Synthesis of Glycidates via Dynamic Kinetic Resolution of Racemic 2-Chloro-3-keto Esters Using Chiral Ru(II) Complexes. Retrieved from 4[4]
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Sussex Drug Discovery Centre. The Sharpless Asymmetric Aminohydroxylation. Retrieved from2[2]
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Arkivoc. Reaction of α,β-dihydroxydihydrocinnamic esters with acetonitrile: a new approach to β-amino-α-hydroxydihydrocinnamic acids. Retrieved from 3[3]
